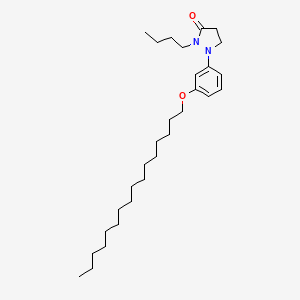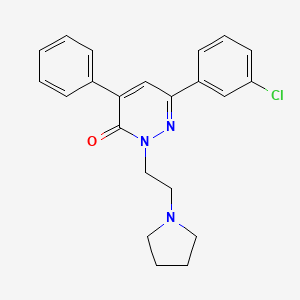
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a pyridazinone core, substituted with m-chlorophenyl, phenyl, and pyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the m-chlorophenyl, phenyl, and pyrrolidinyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, phenylating agents, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It may be investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- include other pyridazinone derivatives with different substituents. These compounds may share similar core structures but differ in their specific functional groups, leading to variations in their properties and applications.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
23348-30-3 |
|---|---|
分子式 |
C22H22ClN3O |
分子量 |
379.9 g/mol |
IUPAC 名称 |
6-(3-chlorophenyl)-4-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O/c23-19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(27)26(24-21)14-13-25-11-4-5-12-25/h1-3,6-10,15-16H,4-5,11-14H2 |
InChI 键 |
VWGZPUJOGKORCR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


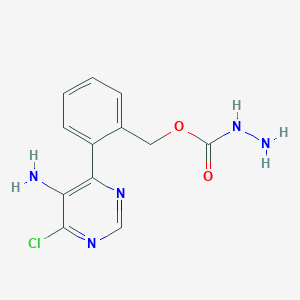
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
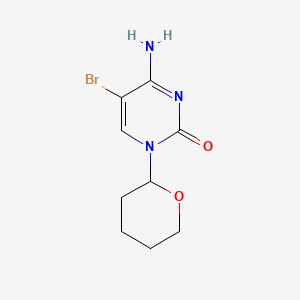
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
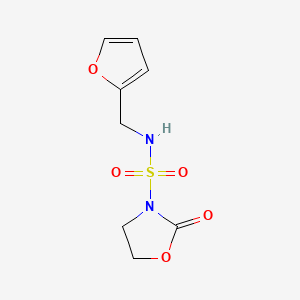
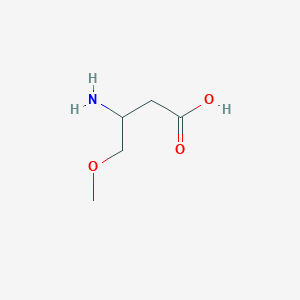

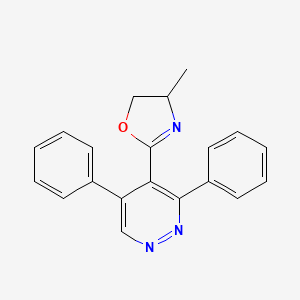

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
